

Application Note: Quantification of Ornidazole Diol in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

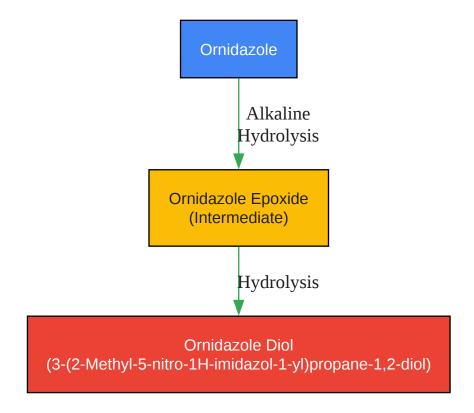
Introduction

Ornidazole, a 5-nitroimidazole derivative, is a critical antimicrobial agent effective against protozoal and anaerobic bacterial infections. During its synthesis, formulation, and storage, Ornidazole can degrade, leading to the formation of impurities that may affect its efficacy and safety. One of the significant degradation products, particularly under alkaline conditions, is its diol metabolite, 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. The presence and quantity of this impurity are critical quality attributes for Ornidazole-containing pharmaceutical products. This application note provides detailed protocols for the quantification of **Ornidazole diol** using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, in line with ICH guidelines.

Degradation Pathway of Ornidazole to Ornidazole Diol

Ornidazole is known to degrade in alkaline conditions through an intramolecular cyclization to form an epoxide intermediate, which subsequently hydrolyzes to the corresponding diol. This pathway underscores the importance of monitoring the diol impurity in stability studies.





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Caption: Alkaline degradation pathway of Ornidazole to Ornidazole Diol.

Experimental Protocols

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable technique for the simultaneous determination of Ornidazole and its degradation products, including the diol.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the Ornidazole drug substance or product.

Protocol for Alkaline Degradation:

• Prepare a stock solution of Ornidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase).



- To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
- Heat the solution at 80°C for a specified period (e.g., 2, 4, 6, and 8 hours).[1]
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCI), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Other Stress Conditions (as per ICH Q1A(R2)):

- Acid Hydrolysis: Use 0.1 M HCl at 80°C.
- Oxidative Degradation: Use 3-30% hydrogen peroxide (H2O2) at room temperature.[1]
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
- Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light.

HPLC Method for Quantification

The following HPLC method has been shown to be effective in separating Ornidazole from its degradation products, including the diol.

Chromatographic Conditions:

Parameter	Specification	
Column	Symmetry shield RP18, 250 x 4.6 mm, 5μm	
Mobile Phase	Phosphate buffer: Methanol (70:30 v/v)	
Flow Rate	1.0 mL/min	
Column Temperature	25°C	
Detection	UV at 318 nm[2]	
Injection Volume	20 μL	



Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve a known amount of Ornidazole and
 Ornidazole diol reference standards in the mobile phase to prepare a standard solution of
 known concentration.
- Sample Solution: For pharmaceutical formulations (e.g., tablets, injections), accurately weigh
 and powder a representative sample. Extract the drug and its impurities with a suitable
 solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to fall within the linear
 range of the method.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including:

- Specificity: The ability to assess the analyte unequivocally in the presence of components
 that may be expected to be present. This is demonstrated by the separation of Ornidazole
 from its degradation products in the forced degradation samples.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established for both Ornidazole and Ornidazole diol over a defined concentration range.
- Accuracy: The closeness of the test results obtained by the method to the true value. This
 can be assessed by recovery studies using spiked placebo samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation



The results of the forced degradation studies and method validation should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies for Ornidazole

Stress Condition	Duration	Ornidazole Assay (%)	Ornidazole Diol (%)
0.1 M NaOH	8 hours	Decreased Significantly	Major Degradant
0.1 M HCI	8 hours	Minor Degradation	Not Detected
30% H ₂ O ₂	24 hours	~53% Degradation	Not a primary product
Thermal (105°C)	48 hours	Minor Degradation	Not Detected
Photolytic	7 days	Minor Degradation	Not Detected

Note: The percentages are representative and will vary based on the specific experimental conditions.

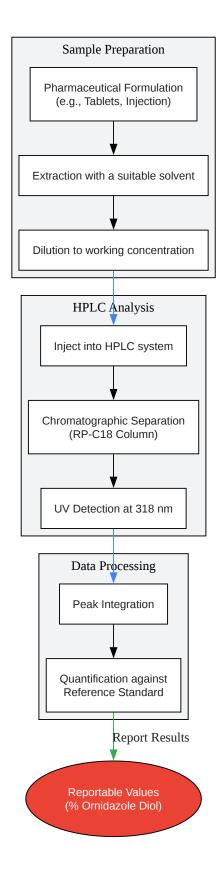
Table 2: Validation Summary for the Quantification of Ornidazole and Ornidazole Diol

Parameter	Ornidazole	Ornidazole Diol	Acceptance Criteria
Linearity (r²)	> 0.999	> 0.999	r² ≥ 0.995
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%	98.0 - 102.0%
Precision (RSD%)	< 2.0%	< 2.0%	RSD ≤ 2.0%
LOD (μg/mL)	Report Value	Report Value	To be determined
LOQ (μg/mL)	Report Value	Report Value	To be determined

Experimental Workflow



The overall workflow for the quantification of **Ornidazole diol** in a pharmaceutical formulation is depicted below.





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Caption: Workflow for the quantification of Ornidazole Diol.

Conclusion

The quantification of **Ornidazole diol** is a critical aspect of quality control for Ornidazole pharmaceutical products. The stability-indicating HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of Ornidazole and its diol degradant. Proper validation of this method is essential to ensure accurate and precise results, thereby guaranteeing the quality, safety, and efficacy of the final drug product.

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References

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